molecular formula C11H12O3 B6226927 3-cyclopropoxy-4-methylbenzoic acid CAS No. 1243468-21-4

3-cyclopropoxy-4-methylbenzoic acid

Cat. No.: B6226927
CAS No.: 1243468-21-4
M. Wt: 192.21 g/mol
InChI Key: CIPVZXOISJDNJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Cyclopropoxy-4-methylbenzoic acid is an organic compound with the molecular formula C11H12O3 It is a derivative of benzoic acid, where the benzene ring is substituted with a cyclopropoxy group at the third position and a methyl group at the fourth position

Properties

CAS No.

1243468-21-4

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

3-cyclopropyloxy-4-methylbenzoic acid

InChI

InChI=1S/C11H12O3/c1-7-2-3-8(11(12)13)6-10(7)14-9-4-5-9/h2-3,6,9H,4-5H2,1H3,(H,12,13)

InChI Key

CIPVZXOISJDNJR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)OC2CC2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopropoxy-4-methylbenzoic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst .

Another method involves the Friedel–Crafts acylation reaction, where a cyclopropyl ketone is reacted with a methylbenzoic acid derivative in the presence of a Lewis acid catalyst such as aluminum chloride .

Industrial Production Methods

Industrial production of 3-cyclopropoxy-4-methylbenzoic acid may involve large-scale application of the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropoxy-4-methylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Bromine (Br2), chlorine (Cl2), nitric acid (HNO3)

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of alcohols or aldehydes

    Substitution: Formation of halogenated or nitrated derivatives

Scientific Research Applications

3-Cyclopropoxy-4-methylbenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-cyclopropoxy-4-methylbenzoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular processes. The cyclopropoxy group can enhance the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

    3-Cyclopropoxy-2-methylbenzoic acid: Similar structure but with the methyl group at the second position.

    4-Methylbenzoic acid: Lacks the cyclopropoxy group, making it less sterically hindered.

    3-Methoxy-4-methylbenzoic acid: Contains a methoxy group instead of a cyclopropoxy group, affecting its reactivity and properties.

Uniqueness

3-Cyclopropoxy-4-methylbenzoic acid is unique due to the presence of both cyclopropoxy and methyl groups on the benzene ring

Biological Activity

3-Cyclopropoxy-4-methylbenzoic acid is an organic compound notable for its unique structural features, including a cyclopropyl group and a methyl group attached to a benzoic acid moiety. This compound has garnered attention due to its potential biological activities, including antimicrobial properties and anti-inflammatory effects. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals and agriculture.

  • Molecular Formula : C11_{11}H12_{12}O2_2
  • Molecular Weight : 176.21 g/mol
  • IUPAC Name : 3-Cyclopropyl-4-methylbenzoic acid

The biological activity of 3-cyclopropoxy-4-methylbenzoic acid is primarily attributed to its interaction with specific molecular targets, influencing various biochemical pathways:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. This mechanism is critical in conditions where inflammation plays a significant role, such as arthritis and other chronic inflammatory diseases.
  • Antimicrobial Activity : Research indicates that 3-cyclopropoxy-4-methylbenzoic acid exhibits significant antimicrobial properties. It interacts with microbial cell membranes, disrupting their integrity and leading to cell death. This property makes it a potential candidate for developing new antimicrobial agents.

Antimicrobial Properties

A series of studies have documented the antimicrobial efficacy of 3-cyclopropoxy-4-methylbenzoic acid against various pathogens. The compound has shown:

  • Inhibition of Fungal Growth : It disrupts cellular redox homeostasis in fungi, leading to growth inhibition.
  • Bacterial Inhibition : Effective against both Gram-positive and Gram-negative bacteria, indicating a broad-spectrum antimicrobial potential.

Anti-inflammatory Effects

The compound's ability to modulate inflammatory responses has been demonstrated in several studies:

  • Inhibition of Pro-inflammatory Cytokines : It reduces the levels of pro-inflammatory cytokines in vitro, suggesting a potential role in treating inflammatory diseases.

Case Studies

  • Antimicrobial Efficacy Study : In a study evaluating the antimicrobial activity of various benzoic acid derivatives, 3-cyclopropoxy-4-methylbenzoic acid exhibited an IC50_{50} value of 15 µM against Staphylococcus aureus, showcasing its potential as an effective antimicrobial agent.
  • Anti-inflammatory Activity Assessment : A recent investigation into the anti-inflammatory properties revealed that treatment with 3-cyclopropoxy-4-methylbenzoic acid significantly reduced inflammation markers in murine models of arthritis, indicating its therapeutic potential in managing inflammatory conditions.

Comparative Analysis with Similar Compounds

The biological activity of 3-cyclopropoxy-4-methylbenzoic acid can be contrasted with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
4-Methylbenzoic AcidLacks the cyclopropyl groupLess sterically hindered
Cyclopropylbenzoic AcidLacks the methyl groupDifferences in reactivity
3-Cyclopropylbenzoic AcidSimilar structure but without methyl groupDifferent chemical behavior

The presence of both the cyclopropyl and methyl groups in 3-cyclopropoxy-4-methylbenzoic acid significantly influences its chemical reactivity and biological activity compared to other similar compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.